molecular formula C20H32N4 B14875212 1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine

1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine

Cat. No.: B14875212
M. Wt: 328.5 g/mol
InChI Key: LQBIBJIXTQPWCF-UHFFFAOYSA-N
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Description

1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine is a complex organic compound that belongs to the piperazine family Piperazines are heterocyclic amines with a wide range of biological and pharmaceutical activities This compound is of particular interest due to its unique structure, which includes a benzyl group, a cyclopentyl ring, and two piperazine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . This reaction is carried out in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the piperazine nitrogen atoms can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary amines. Substitution reactions can lead to a variety of derivatives with different functional groups attached to the piperazine ring.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity and triggering downstream signaling pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Benzyl-4-(2-(piperazin-1-yl)cyclopentyl)piperazine is unique due to its dual piperazine moieties and cyclopentyl ring, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in research and industrial settings.

Properties

Molecular Formula

C20H32N4

Molecular Weight

328.5 g/mol

IUPAC Name

1-benzyl-4-(2-piperazin-1-ylcyclopentyl)piperazine

InChI

InChI=1S/C20H32N4/c1-2-5-18(6-3-1)17-22-13-15-24(16-14-22)20-8-4-7-19(20)23-11-9-21-10-12-23/h1-3,5-6,19-21H,4,7-17H2

InChI Key

LQBIBJIXTQPWCF-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(C1)N2CCN(CC2)CC3=CC=CC=C3)N4CCNCC4

Origin of Product

United States

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